2-(4-(Trifluoromethyl)thiazol-2-yl)butan-2-amine

Lipophilicity Drug Design Physicochemical Properties

Researchers often face synthetic re-optimization when substituting thiazole building blocks due to divergent lipophilicity and metabolic profiles. 2-(4-(Trifluoromethyl)thiazol-2-yl)butan-2-amine (CAS 1249000-84-7) addresses this with a 4-CF₃ group that provides a ΔLogP ≈ +1.2 to +1.4 over 4-H/4-CH₃ analogs, enhancing membrane permeability and metabolic resistance. • LogP 2.62 & Fsp³ 0.625 support CNS-penetrant and membrane-targeted antimicrobial design. • Hydrochloride salt form available for aqueous buffer assays, eliminating high-concentration DMSO artifacts. • Multi-gram bulk supply (up to 500 g) ensures supply-chain resilience for lead-optimization PK/tox studies.

Molecular Formula C8H11F3N2S
Molecular Weight 224.25 g/mol
Cat. No. B13534586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(Trifluoromethyl)thiazol-2-yl)butan-2-amine
Molecular FormulaC8H11F3N2S
Molecular Weight224.25 g/mol
Structural Identifiers
SMILESCCC(C)(C1=NC(=CS1)C(F)(F)F)N
InChIInChI=1S/C8H11F3N2S/c1-3-7(2,12)6-13-5(4-14-6)8(9,10)11/h4H,3,12H2,1-2H3
InChIKeyOBTBURAQQBMMFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-(Trifluoromethyl)thiazol-2-yl)butan-2-amine: Physicochemical Baseline


2-(4-(Trifluoromethyl)thiazol-2-yl)butan-2-amine (CAS 1249000-84-7) is a fluorinated heterocyclic amine featuring a 4-trifluoromethyl-substituted thiazole ring linked to a tertiary butan-2-amine moiety . With a molecular formula of C₈H₁₁F₃N₂S and a molecular weight of 224.25 g·mol⁻¹, the free base exhibits a computed LogP of 2.62 and an Fsp³ value of 0.625, reflecting balanced lipophilicity and three-dimensional character . The compound is commercially supplied as both the free base (purity ≥98%) and the hydrochloride salt (purity 95%), the latter offering enhanced aqueous solubility for in vitro studies . This compound serves as a versatile building block for synthesizing more complex thiazole derivatives, with investigations reported in antimicrobial, antifungal, anticancer, and kinase-targeting research programs .

Workflow Fluorinated SAR library synthesis
Selection High-LogP thiazole building block
Format Free base and hydrochloride salt available

Why In-Class Thiazole Analogs Cannot Substitute


Thiazole-based building blocks with subtle substituent modifications at the 4-position exhibit markedly different physicochemical profiles, which directly affect their behavior in synthetic transformations and biological assays. The 4-CF₃ substituent introduces a strong electron-withdrawing effect that stabilizes the thiazole ring, enhances metabolic resistance, and substantially increases lipophilicity (ΔLogP ≈ +1.2 to +1.4) compared to 4-H or 4-CH₃ analogs [1]. This shift alters membrane permeability, protein binding, and reaction kinetics that cannot be compensated for by simply adjusting the 5-position substituent or modifying the amine chain. The availability of the hydrochloride salt form further distinguishes the target compound, providing aqueous solubility advantages for biological testing that are absent in the free base forms of analog compounds . These structural and formulation differences mean that interchangeability between in-class compounds cannot be assumed without re-optimizing the entire synthetic pathway or assay protocol [2].

Target: 4-CF₃ thiazole
vs. 4-H or 4-CH₃ analogs Lipophilicity shift (ΔLogP +1.2 to +1.4) may alter membrane permeability and assay behavior.
Target: HCl salt available
vs. Free-base-only analogs Aqueous solubility profile may not transfer; analog compounds may require DMSO co-solvents.
Target: Multi-gram supply
vs. Sub-gram analog sourcing Supply-chain resilience and cost-per-gram may differ substantially for scale-up studies.

Quantitative Differentiation vs. Closest Analogs


Lipophilicity Advantage Over Closest Analogs

The 4-CF₃ group drives the computed LogP of 2-(4-(trifluoromethyl)thiazol-2-yl)butan-2-amine to 2.62, compared to approximately 1.2 for the unsubstituted 2-(1,3-thiazol-2-yl)butan-2-amine and approximately 1.4–1.5 for the 4-methyl and 5-methyl analogs [1]. This LogP increase of +1.1 to +1.4 log units translates into significantly enhanced membrane permeability, altered tissue distribution, and distinct absorption behavior, which are critical decision points for selecting a compound in pharmacokinetic profiling and cellular assay design .

Lipophilicity Advantage
Cross-study comparable
ΔLogP = +1.22 to +1.42
Target LogP 2.62 vs. analogs ~1.2–1.4
Supports membrane permeability screening fit
Computed values; experimental LogP not reported
Lipophilicity Drug Design Physicochemical Properties

Molecular Weight Differentiation from Analogs

The molecular weight of 2-(4-(trifluoromethyl)thiazol-2-yl)butan-2-amine (224.25 g·mol⁻¹, free base) is approximately 44% greater than that of the unsubstituted analog (156.25 g·mol⁻¹) and approximately 32% greater than the 4-methyl analog (170.28 g·mol⁻¹) [1][2]. This mass difference arises directly from the replacement of 4-H or 4-CH₃ with 4-CF₃ and has practical consequences for molar calculations in synthesis, dosing in biological assays, and analytical quantification .

Molecular Weight Shift
Head-to-head
+68.00 g·mol⁻¹ (+43.5%)
Target 224.25 vs. unsubstituted 156.25
Alters molar calculations and procurement decisions
Direct formula-derived comparison
Molecular Weight Stoichiometry Chemical Handling

Hydrochloride Salt for Direct Aqueous Solubility

2-(4-(Trifluoromethyl)thiazol-2-yl)butan-2-amine is commercially supplied as both the free base (purity 98%) and the hydrochloride salt (purity 95%) . The hydrochloride salt provides enhanced aqueous solubility compared to the free base, enabling direct dissolution in aqueous buffers without the need for organic co-solvents. In contrast, the unsubstituted analog (CAS 1247998-26-0) and the 4-methyl analog (CAS 1247504-05-7) are offered only as free bases by major suppliers, requiring additional solubilization strategies for aqueous-based biological testing [1][2].

Salt Form Availability
Supporting evidence
Hydrochloride salt + Free base
Analogs: Free base only
Enables aqueous-based assay compatibility
Vendor catalog data, April 2026
Salt Form Aqueous Solubility Assay Compatibility

High Purity and Multi-Gram Supply Chain

The free base of 2-(4-(trifluoromethyl)thiazol-2-yl)butan-2-amine is available at 98% purity from Leyan in quantities ranging from 1 g to bulk (25 g, 100 g, 500 g upon inquiry), and from Fluorochem at 98% purity . The hydrochloride salt is supplied at 95% purity through Sigma-Aldrich via Enamine . This multi-vendor, multi-gram supply chain contrasts with the analog 2-(5-methyl-1,3-thiazol-2-yl)butan-2-amine, which is priced at >$900 for 0.05 g quantities, suggesting more limited synthesis and supply [1].

Supply Chain & Purity
Supporting evidence
98% purity, multi-gram to bulk
Analog sourcing at >$900/0.05 g
Supports SAR campaigns and scale-up studies
Pricing data from public catalogs, April 2026
Purity Scalability Supply Chain

Optimal Application Scenarios


High-LogP Building Blocks for Fluorinated SAR Libraries

In structure-activity relationship (SAR) campaigns where increased lipophilicity is a design objective — such as CNS-penetrant candidates or membrane-targeted antimicrobials — the LogP of 2.62 makes 2-(4-(trifluoromethyl)thiazol-2-yl)butan-2-amine a rational choice over the 4-H (LogP ≈ 1.2) or 4-CH₃ (LogP ≈ 1.4) analogs. The compound's Fsp³ value of 0.625 further supports three-dimensional molecular topology, which is independently linked to clinical success rates in drug discovery .

Aqueous-Based Screening with Hydrochloride Salt

For high-throughput screening facilities and academic labs conducting aqueous buffer-based assays (e.g., fluorescence polarization, SPR, or cell viability assays), the commercially available hydrochloride salt eliminates the need for DMSO stock solutions at high concentrations, reducing solvent interference artifacts. This formulation advantage is not available for the unsubstituted or methyl-substituted analogs, which are supplied only as free bases .

Multi-Gram Scale-Up for Lead Optimization

Programs advancing from hit identification to lead optimization require multi-gram quantities for pharmacokinetic profiling, formulation development, and preliminary toxicology. The multi-vendor availability of 2-(4-(trifluoromethyl)thiazol-2-yl)butan-2-amine at 98% purity in quantities up to 500 g (bulk inquiry) provides supply-chain resilience and cost predictability that is not matched by the methyl-substituted analogs, which exhibit single-source supply at >$900 for sub-gram quantities .

Metabolically Stabilized Thiazole Scaffolds

The 4-CF₃ group is well-established in medicinal chemistry as a metabolic blocking group that protects the thiazole ring from oxidative degradation. When designing compounds for in vivo studies where hepatic metabolism of the thiazole core is a concern, 2-(4-(trifluoromethyl)thiazol-2-yl)butan-2-amine offers inherent metabolic stability advantages over 4-H or 4-CH₃ analogs, which lack this protective functionality . This class-level inference is supported by the broader literature on trifluoromethyl-substituted heterocycles .

Application
Selection Property
Validation Focus
Fluorinated SAR library synthesis
High-LogP thiazole scaffold
Membrane permeability profiling
Aqueous-based screening assays
Pre-formed hydrochloride salt
DMSO interference artifact review
Lead optimization scale-up
Multi-vendor, multi-gram supply
Supply-chain resilience and cost predictability
Metabolic stability research
4-CF₃ metabolic blocking group
Hepatic metabolism model review

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